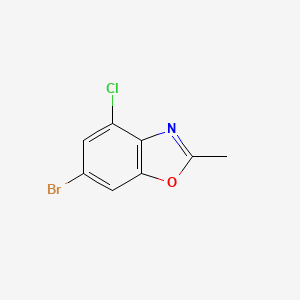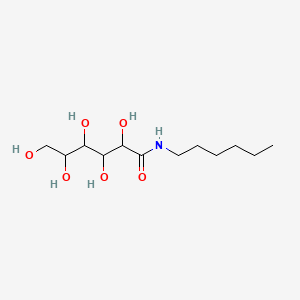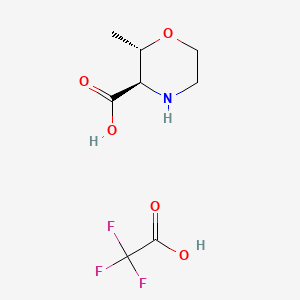
3,3-Dichloro-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-1-butene is an organic compound with the molecular formula C4H6Cl2. It is a chlorinated derivative of butene and is characterized by the presence of two chlorine atoms attached to the third carbon of the butene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dichloro-1-butene can be synthesized through the chlorination of 1-butene. The reaction typically involves the addition of chlorine gas to 1-butene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position on the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The process is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.
化学反应分析
Types of Reactions
3,3-Dichloro-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides, halogens, and other electrophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form different alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as hydrogen chloride, bromine, and iodine are used in addition reactions.
Catalysts: Catalysts like palladium, platinum, and nickel are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, ethers, and amines can be formed.
Addition Products: Addition of hydrogen halides results in the formation of halogenated butenes.
Elimination Products: Elimination reactions can lead to the formation of butadiene or other unsaturated hydrocarbons.
科学研究应用
3,3-Dichloro-1-butene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Research on its biological activity and potential effects on living organisms is ongoing.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dichloro-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
3,4-Dichloro-1-butene: Another chlorinated butene with chlorine atoms at different positions.
1,2-Dichloro-1-butene: A compound with chlorine atoms on adjacent carbons.
3,3-Dichloro-2-butene: A structural isomer with the double bond in a different position.
Uniqueness
3,3-Dichloro-1-butene is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
38585-77-2 |
|---|---|
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC 名称 |
3,3-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChI 键 |
DKJAIBUVFONHMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)

![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)




![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
